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molecular formula C14H12N2O B1330709 4-(5-Methyl-benzooxazol-2-yl)-phenylamine CAS No. 22501-77-5

4-(5-Methyl-benzooxazol-2-yl)-phenylamine

Cat. No. B1330709
M. Wt: 224.26 g/mol
InChI Key: TZIKYKSWQZSLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07262318B2

Procedure details

A mixture of 2-amino-p-cresol (1.5 g, 12 mmol), 4-aminobenzoic acid (1.67 g, 12 mmol) and 40 g polyphosphoric acid was heated at 190° C. under nitrogen for 6 h. The reaction mixture was cooled to room temperature and 300 ml water was added to the viscous liquid. The solid that precipitated was collected by filtration and dissolved in 200 ml ethyl acetate. The ethyl acetate solution was washed sequentially with 100 ml saturated aqueous sodium bicarbonate solution, 100 ml water and 100 ml brine, dried (anhydrous sodium sulfate) and concentrated under reduced pressure to yield the title compound as an off-white solid (2.43 g, 89% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH3:9])[CH:3]=1.[NH2:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](O)=O)=[CH:13][CH:12]=1>O>[CH3:9][C:4]1[CH:5]=[CH:6][C:7]2[O:8][C:15]([C:14]3[CH:18]=[CH:19][C:11]([NH2:10])=[CH:12][CH:13]=3)=[N:1][C:2]=2[CH:3]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NC1=CC(=CC=C1O)C
Name
Quantity
1.67 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
polyphosphoric acid
Quantity
40 g
Type
reactant
Smiles
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solid that precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 ml ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate solution was washed sequentially with 100 ml saturated aqueous sodium bicarbonate solution, 100 ml water and 100 ml brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC2=C(N=C(O2)C2=CC=C(C=C2)N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.43 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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